1-(2-Hydroxyethyl)cyclopentanol
Overview
Description
1-(2-Hydroxyethyl)cyclopentanol is a chemical compound with the molecular formula C7H14O2 . It is a derivative of cyclopentanol, which is an important chemical intermediate widely used in the chemical industry .
Synthesis Analysis
Cyclopentanol, a precursor to this compound, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a hydroxyethyl group attached . The molecule contains a total of 23 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis
The synthesis of this compound involves an addition-esterification reaction followed by a transesterification reaction . Both reactions are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.185 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Biofuel Research
1-(2-Hydroxyethyl)cyclopentanol, a derivative of cyclopentanol, has been studied for its potential applications in biofuel research. Cyclopentanol shows promise as an additive to gasoline fuel due to its high resistance to auto-ignition. A study explored the reaction kinetics of cyclopentanol with hydroxyl radical over a wide temperature range, which is crucial for understanding its oxidation chemistry in combustion and atmospheric contexts (Duan et al., 2021). Another research focused on the combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine, highlighting its potential as an alternative biofuel for automobiles (Chen et al., 2020).
Chemical Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of cyclopentanol derivatives. For example, research on the synthesis of (Z)-1-[2] -1-cyclopentanol and its arylhalostannyl derivatives explored their biological activity and solid-state structures (Dai et al., 1998). Another study focused on the synthesis of optically active trans‐2‐aminocyclopentanols as chiral ligands, demonstrating their utility in organic synthesis (González‐Sabín et al., 2006).
Environmental Applications
Cyclopentanol derivatives have been investigated for environmental applications, such as in the solubilization of polycyclic aromatic hydrocarbons by cyclodextrins. This research highlights the potential use of cyclopentanol in enhancing the solubility of environmentally significant compounds (Wang & Brusseau, 1995).
Biocatalysis and Enzymatic Studies
In the field of biocatalysis, cyclopentanol derivatives have been used as substrates. For instance, a study on the kinetic resolution of (1RS,2SR)-2-(hydroxymethyl)cyclopentanol by lipase-catalyzed transesterification revealed insights into enzymatic selectivity and efficiency (Weidner et al., 1994).
Exploration in Quantum Chemistry and Kinetics
Explorations in quantum chemistry and kinetic modeling have been conducted to understand the oxidation and combustion of cyclopentanol. These studies provide insights into the molecular behavior and reaction pathways of cyclopentanol derivatives, which are important for various applications including biofuels and chemical synthesis (Cai et al., 2019).
Safety and Hazards
1-(2-Hydroxyethyl)cyclopentanol is a flammable liquid and vapor. It is harmful if swallowed and fatal in contact with skin. It also causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-5-7(9)3-1-2-4-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMKCAZXZBYWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555923 | |
Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73089-93-7 | |
Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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